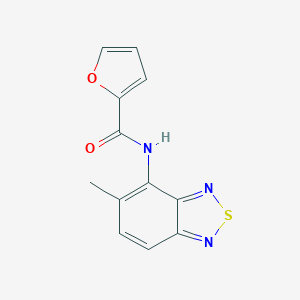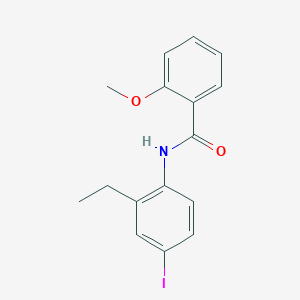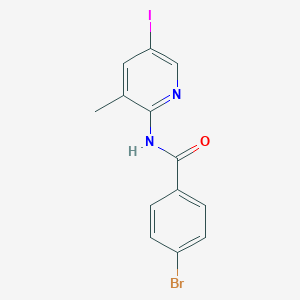
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as PD 153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the proliferation of cancer cells.
作用機序
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, 2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of using 2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 in lab experiments is that it is a highly specific inhibitor of EGFR, and does not affect other tyrosine kinases. This allows researchers to study the specific role of EGFR in various cellular processes. However, one limitation of using 2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 is that it is a small molecule inhibitor, and may not be suitable for targeting EGFR in tumors that have mutations in the EGFR gene.
将来の方向性
There are several future directions for research on 2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035. One area of interest is the development of more potent and selective inhibitors of EGFR that can overcome resistance to current EGFR inhibitors. Another area of interest is the use of 2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 in combination with other cancer therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes. Finally, there is interest in studying the role of EGFR in other diseases, such as Alzheimer's disease and diabetes.
合成法
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 can be synthesized through a multi-step process that involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 3-pyridinemethanol in the presence of a base. The resulting intermediate is then reacted with 4,5-dichloro-2-nitrobenzene to form the final product.
科学的研究の応用
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer and breast cancer.
特性
分子式 |
C13H12Cl2N2O2S |
|---|---|
分子量 |
331.2 g/mol |
IUPAC名 |
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-9-11(14)4-5-12(13(9)15)20(18,19)17-8-10-3-2-6-16-7-10/h2-7,17H,8H2,1H3 |
InChIキー |
RPHDUUVGENXRCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2=CN=CC=C2)Cl |
正規SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2=CN=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)



![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)






